DPPF Palladacycle Gen. 3

Palladium Catalysis Precatalyst Activation Cross-Coupling

DPPF Palladacycle Gen. 3, also known as DPPF Pd G3, is a third-generation (G3) Buchwald precatalyst.

Molecular Formula C49H58FeNO3P2PdS+
Molecular Weight 965.3 g/mol
Cat. No. B13387544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDPPF Palladacycle Gen. 3
Molecular FormulaC49H58FeNO3P2PdS+
Molecular Weight965.3 g/mol
Structural Identifiers
SMILES[CH3-].[CH3-].CS(=O)(=O)O.C1CCC(C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Fe+2].[Pd+2]
InChIInChI=1S/2C17H19P.C12H9N.CH4O3S.2CH3.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;;;;/h2*1-6,9-12,17H,7-8,13-14H2;1-6,8-9,13H;1H3,(H,2,3,4);2*1H3;;/q;;-2;;2*-1;2*+2/p+1
InChIKeyRUYOWFBBOFRQIO-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DPPF Palladacycle Gen. 3: A Third-Generation Buchwald Precatalyst for Palladium-Catalyzed Cross-Couplings


DPPF Palladacycle Gen. 3, also known as DPPF Pd G3, is a third-generation (G3) Buchwald precatalyst. It is a well-defined palladium(II) complex containing the bidentate phosphine ligand 1,1′-bis(diphenylphosphino)ferrocene (DPPF) and an aminobiphenyl scaffold, with the molecular formula C47H41FeNO3P2PdS and a molecular weight of 924.11 g/mol . This compound is a member of the broader class of Buchwald palladacycles, designed to provide a reliable, air- and moisture-stable source of the active LnPd(0) catalytic species for a wide range of cross-coupling reactions .

Why DPPF Palladacycle Gen. 3 Cannot Be Replaced by In-Situ Catalysts Like Pd(OAc)₂ or Pd(dppf)Cl₂


While classical palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with free DPPF ligand are common, they often lead to irreproducible results due to inconsistent catalyst activation, the formation of inactive Pd clusters, and the need for harsh pre-activation steps [1]. Direct substitution with Pd(dppf)Cl₂, while an improvement, still suffers from a kinetic flaw: it requires a slow, thermal reduction step to generate the active Pd(0) species, leading to an induction period and less efficient use of the catalyst . Furthermore, the use of in-situ generated catalysts often lacks precise control over the ligand-to-palladium ratio, a critical factor for reaction efficiency and selectivity [2]. DPPF Palladacycle Gen. 3 addresses these issues by providing a single-component, well-defined precatalyst that activates rapidly and cleanly under mild conditions to deliver the active catalyst with the exact 1:1 ligand-to-metal ratio .

Quantitative Evidence for DPPF Palladacycle Gen. 3 Differentiation vs. Key Comparators


Comparison of Catalyst Activation Mechanism: Rapid vs. Thermal Reduction

DPPF Palladacycle Gen. 3 solves the primary kinetic flaw of the direct analog Pd(dppf)Cl₂. The latter requires a slow, thermal reduction step to generate the active Pd(0) catalyst, leading to an induction period . In contrast, the third-generation palladacycle activates rapidly under mild reaction conditions (e.g., in the presence of a base at room temperature) through a well-defined deprotonation and reductive elimination pathway, releasing carbazole and a methanesulfonate salt to cleanly generate the active LnPd(0) species [1].

Palladium Catalysis Precatalyst Activation Cross-Coupling

Comparative Performance in Carbonylative Couplings vs. Classic Pd Precursors

A Bedford-type palladacycle (structurally analogous to the G3 scaffold) in combination with DPPF was directly compared to primary Pd(II) precursors (PhCN)₂PdCl₂ and Pd(OAc)₂ in alkoxy- and amidocarbonylation reactions. The study showed that the palladacycle/DPPF system enabled catalytic activity at significantly lower Pd loadings [1]. For example, activity was maintained at 0.2 mol% Pd loading (S:C, 500:1), whereas Pd(OAc)₂ and (PhCN)₂PdCl₂ required an order of magnitude higher Pd loading to achieve comparable results under the same conditions .

Carbonylation Palladacycle DPPF Catalyst Loading

Stability Benchmarking: Air and Moisture Tolerance of DPPF Palladacycle Gen. 3

A key advantage of third-generation Buchwald precatalysts is their bench stability. Unlike many Pd(0) complexes (e.g., Pd(PPh₃)₄) or even some Pd(II) sources, DPPF Palladacycle Gen. 3 is documented as being air-, moisture-, and thermally-stable as a solid . This stability is a quantifiable improvement over earlier generations and other in-situ systems, allowing for indefinite storage under ambient conditions and weighing in air without special precautions .

Buchwald Precatalyst Air Stability Moisture Stability Handling

DPPF Palladacycle Gen. 3: Optimal Applications for High-Value and Reproducible Cross-Coupling


Accelerated Reaction Screening and High-Throughput Experimentation

The rapid, clean activation of DPPF Palladacycle Gen. 3 at room temperature eliminates the induction period inherent to systems like Pd(dppf)Cl₂ . This makes it an ideal catalyst for high-throughput screening and reaction optimization, where consistent and immediate catalyst activity is required to generate reliable, reproducible data across hundreds of parallel reactions.

Cost-Effective Carbonylation and Carbonylative Cross-Coupling at Scale

Direct comparative data show that a DPPF/palladacycle system can achieve effective catalysis at catalyst loadings an order of magnitude lower than classic precursors like Pd(OAc)₂ . This makes DPPF Palladacycle Gen. 3 a strategic choice for industrial-scale carbonylation and carbonylative Suzuki reactions, where the high cost of palladium and the need to remove metal impurities are major economic drivers.

Synthesis of Air- and Moisture-Sensitive Building Blocks in Benchtop Settings

The documented air- and moisture-stability of this precatalyst allows chemists to set up complex cross-coupling reactions on the benchtop without a glovebox, significantly reducing the technical barrier and infrastructure cost. This is particularly valuable in medicinal chemistry labs and core facilities where workflow simplicity and reliability are paramount.

Reproducible Large-Scale Manufacturing of Pharmaceutical Intermediates

The single-component, well-defined nature of DPPF Palladacycle Gen. 3 ensures a precise 1:1 ligand-to-palladium ratio upon activation, eliminating the batch-to-batch variability common with in-situ catalyst generation . This high degree of control translates to more robust and reproducible processes, which is a key regulatory and quality control requirement in GMP manufacturing of active pharmaceutical ingredients (APIs).

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